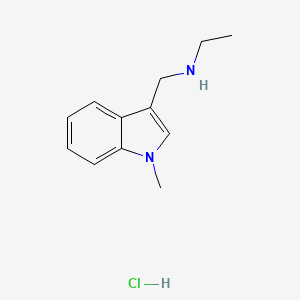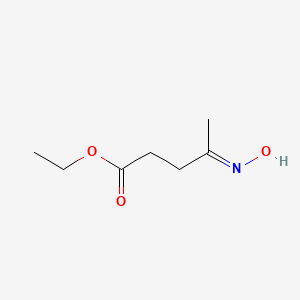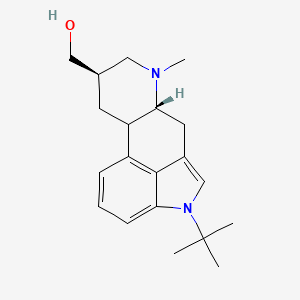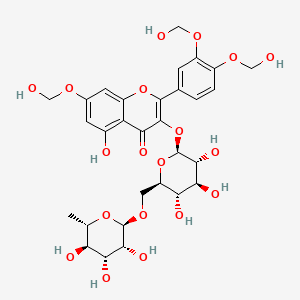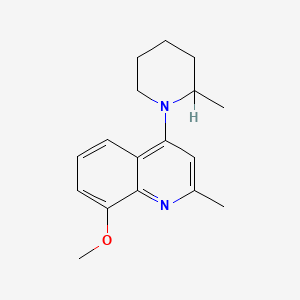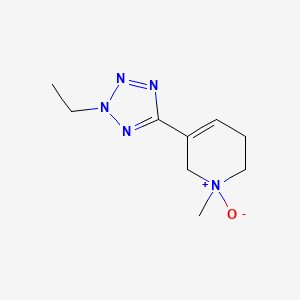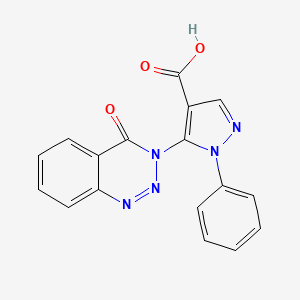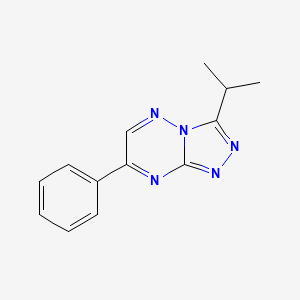
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is a compound belonging to the pyrazole family, which is characterized by a five-membered heterocyclic ring containing two adjacent nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride typically involves the cyclization of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring
Industrial Production Methods
Industrial production of this compound often employs multi-step synthesis processes that ensure high yield and purity. These processes may include the use of catalysts and optimized reaction conditions to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the amino or phenyl groups, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it a potential therapeutic agent for cancer .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-1-methyl-5-phenylpyrazole
- 4-Amino-1-methyl-3-phenylpyrazole
- 5-Amino-1-methyl-4-phenylpyrazole
Uniqueness
Pyrazole, 4-amino-1-methyl-5-phenyl-, hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications, such as enzyme inhibition and therapeutic efficacy .
Propiedades
Número CAS |
91857-49-7 |
|---|---|
Fórmula molecular |
C10H12ClN3 |
Peso molecular |
209.67 g/mol |
Nombre IUPAC |
1-methyl-5-phenylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11N3.ClH/c1-13-10(9(11)7-12-13)8-5-3-2-4-6-8;/h2-7H,11H2,1H3;1H |
Clave InChI |
GXHUUFFBNVQWRN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)N)C2=CC=CC=C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



